molecular formula C8H15N3OS B13110452 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13110452
M. Wt: 201.29 g/mol
InChI Key: SHKSQIOXYUKFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-ethyl-1H-1,2,4-triazol-5(4H)-one with butylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the butylthio group into the triazole ring, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.

    Substitution: Nucleophiles such as amines or alkoxides; in polar aprotic solvents like DMF or DMSO.

Major Products

Scientific Research Applications

3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butylthio group in 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

3-butylsulfanyl-4-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H15N3OS/c1-3-5-6-13-8-10-9-7(12)11(8)4-2/h3-6H2,1-2H3,(H,9,12)

InChI Key

SHKSQIOXYUKFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NNC(=O)N1CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.